2,5-Dibromohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

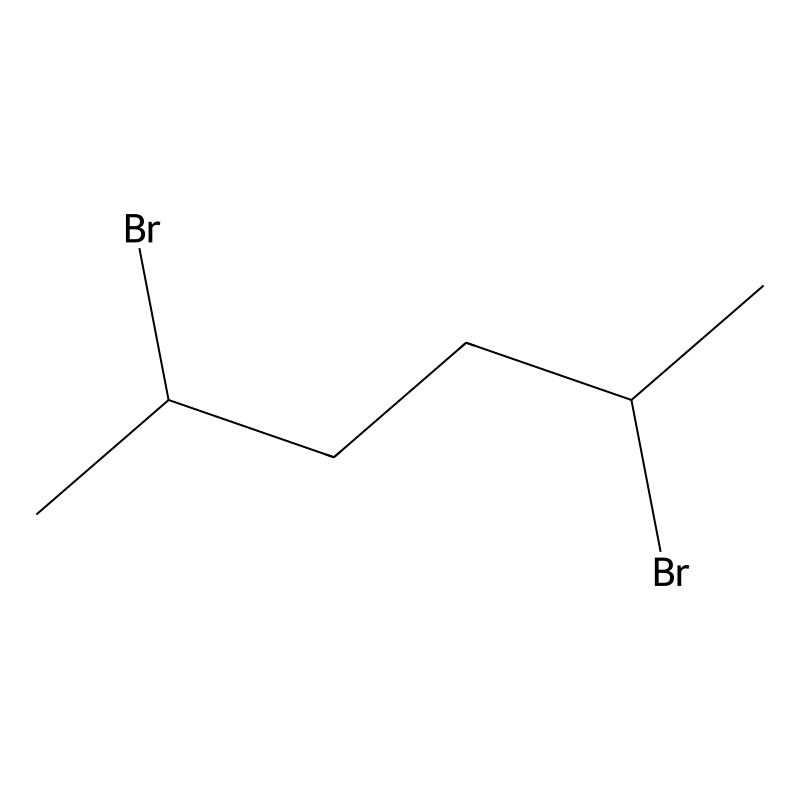

2,5-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is classified as a dibromo derivative of hexane, where bromine atoms are substituted at the 2nd and 5th positions on the hexane chain. This compound appears as a colorless to pale yellow liquid and is primarily utilized in organic synthesis due to its reactivity and ability to serve as an intermediate in the production of various chemical compounds .

2,5-Dibromohexane is likely to be an irritant to the skin, eyes, and respiratory system due to the presence of bromine atoms. It is also expected to be a flammable liquid.

- Specific data: Unfortunately, detailed data on aspects like toxicity or flammability is limited due to the compound's niche use.

Limited Research:

While 2,5-Dibromohexane exists, there is currently limited documented scientific research specifically focused on its applications.

Potential Research Areas:

Despite the lack of specific research on 2,5-Dibromohexane itself, its chemical structure suggests potential research avenues based on similar molecules:

- Organic synthesis: Its bromine atoms could be involved in various organic reactions, potentially serving as reactive groups for functionalization or coupling reactions. However, more readily available and well-studied dibromoalkanes, like 1,2-dibromoethane, are often preferred for these purposes due to their established reaction pathways and ease of synthesis.

- Material science: The presence of two bromine atoms could influence its physical properties, potentially impacting applications in areas like flame retardants or lubricants. However, dedicated research is required to verify these possibilities.

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻). For example, treatment with sodium hydroxide can yield 2,5-dihydroxyhexane.

- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes like hex-2-ene and hex-3-ene. Potassium tert-butoxide in tert-butanol is commonly used for this purpose.

- Reduction Reactions: It can be reduced to hexane using reducing agents such as zinc in the presence of hydrochloric acid.

The mechanism of action involves the cleavage of carbon-bromine bonds, facilitated by nucleophiles or bases, allowing for new bond formation.

The synthesis of 2,5-Dibromohexane typically involves the bromination of hexane. Common methods include:

- Bromination with Bromine (Br₂): This process often requires a catalyst such as iron or aluminum bromide to promote selective bromination at the desired positions. The reaction is conducted under controlled conditions to minimize side products .

- Industrial Production: In industrial settings, continuous flow reactors are employed for better control over reaction conditions and yield higher purity products.

2,5-Dibromohexane has diverse applications across several fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and brominated compounds .

- Biological Research: Used in studies involving enzyme-catalyzed reactions with halogenated substrates.

- Pharmaceutical Development: Explored for its potential role in synthesizing pharmaceutical compounds.

- Industrial Uses: Employed in producing flame retardants and specialty chemicals.

Interaction studies involving 2,5-Dibromohexane focus on its reactivity with various nucleophiles and its role in biochemical processes. The compound's ability to undergo substitution and elimination reactions makes it a valuable tool for investigating reaction mechanisms in organic chemistry. Furthermore, its interactions with enzymes involved in halogenation may provide insights into metabolic pathways influenced by halogenated compounds .

Several compounds share structural similarities with 2,5-Dibromohexane. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromohexane | C6H13Br | A primary brominated alkane; less sterically hindered than dibrominated variants. |

| 2-Bromohexane | C6H13Br | Contains one bromine atom at position 2; used in similar reactions but less versatile than dibrominated forms. |

| 3-Bromohexane | C6H13Br | Bromine at position 3; exhibits different reactivity patterns compared to 2,5-Dibromohexane. |

| 2,3-Dibromohexane | C6H12Br2 | Has bromine substituents at positions 2 and 3; different sterics may affect reaction pathways. |

Uniqueness of 2,5-Dibromohexane: The unique positioning of bromine atoms at the 2nd and 5th carbon atoms allows for distinct chemical behavior compared to other dibrominated or monobrominated hexanes. This configuration influences its reactivity profile, making it particularly useful in synthesizing specific organic compounds that require precise substitution patterns .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant